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Compound of Interest

Compound Name: Salicylyl chloride

Cat. No.: B8492852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

synthesis of aurones, a class of flavonoids with significant biological activities, through a

palladium-catalyzed reaction of salicylyl chloride and terminal alkynes. This methodology

offers a versatile route to a variety of substituted aurones.

Introduction
Aurones are a subclass of flavonoids characterized by a (Z)-benzylidene-2-benzofuran-3(2H)-

one core structure. They exhibit a wide range of pharmacological properties, including

anticancer, anti-inflammatory, and antioxidant activities, making them attractive targets in drug

discovery. The palladium-catalyzed synthesis from readily available salicylyl chloride and

terminal alkynes represents a convergent and efficient approach to these valuable compounds.

The overall transformation is believed to proceed through a two-step sequence: an initial acyl

Sonogashira coupling to form an intermediate ynone, followed by an intramolecular cyclization

to yield the aurone scaffold.

Reaction Principle
The synthesis involves two key palladium-catalyzed steps:
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Acyl Sonogashira Coupling: Salicylyl chloride reacts with a terminal alkyne in the presence

of a palladium catalyst and a base to form an o-hydroxyphenyl alkynyl ketone (an ynone).

This reaction is a variation of the well-established Sonogashira coupling.

Intramolecular Cyclization: The intermediate ynone undergoes an intramolecular

hydroalkoxylation, catalyzed by a palladium complex, to form the five-membered

benzofuranone ring of the aurone.

A crucial aspect of this synthesis is the selective formation of the aurone (5-exo-dig cyclization)

over the isomeric flavone (6-endo-dig cyclization). The choice of catalyst and reaction

conditions can influence this selectivity.

Experimental Protocols
General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using

standard Schlenk techniques.

Anhydrous solvents are recommended for optimal results.

Reagents should be of high purity. Terminal alkynes can be purified by distillation or column

chromatography if necessary.

Protocol 1: Two-Step Synthesis of Aurones
This protocol is based on the likely reaction pathway involving the isolation of the intermediate

ynone.

Step 1: Synthesis of o-Hydroxyphenyl Phenylalkynyl Ketone (Ynone Intermediate)

Materials:

Salicylyl chloride

Phenylacetylene

Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)

Triethylamine (Et₃N)

Anhydrous toluene

Anhydrous diethyl ether

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%) and

triphenylphosphine (4 mol%).

Add anhydrous toluene and stir for 10 minutes at room temperature to form the catalyst

complex.

Add salicylyl chloride (1.0 eq) and phenylacetylene (1.2 eq) to the reaction mixture.

Add triethylamine (2.5 eq) dropwise to the stirring solution.

Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction to room temperature and quench with a saturated

aqueous ammonium chloride solution.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the o-

hydroxyphenyl phenylalkynyl ketone.

Step 2: Palladium-Catalyzed Cyclization to Aurone

Materials:

o-Hydroxyphenyl phenylalkynyl ketone (from Step 1)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Triphenylphosphine (PPh₃)

Anhydrous acetonitrile

Procedure:

To a dry Schlenk flask under an inert atmosphere, add the o-hydroxyphenyl phenylalkynyl

ketone (1.0 eq).

Add tris(dibenzylideneacetone)dipalladium(0) (1 mol%) and triphenylphosphine (4 mol%).

Add anhydrous acetonitrile and stir the mixture at 80 °C.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction to room temperature and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel or recrystallization to

afford the desired aurone.

Data Presentation
The following table summarizes representative yields for the acyl Sonogashira coupling of

various acyl chlorides with terminal alkynes, which is the key initial step in the aurone

synthesis.
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Entry
Acyl
Chlorid
e

Termina
l Alkyne

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

1
Benzoyl

chloride

Phenylac

etylene

Pd(PPh₃)

₂Cl₂ (2) /

CuI (1)

Et₃N THF RT 95

2

4-

Methoxy

benzoyl

chloride

Phenylac

etylene

Pd(OAc)₂

(1) /

PPh₃ (2)

Et₃N Toluene 80 92

3

4-

Nitrobenz

oyl

chloride

Phenylac

etylene

Pd(PPh₃)

₄ (3)
Et₃N Benzene 60 88

4
Benzoyl

chloride
1-Hexyne

Pd(PPh₃)

₂Cl₂ (2) /

CuI (1)

Et₃N THF RT 85

5
Salicylyl

chloride

Phenylac

etylene

Pd(0)

complex

Trioctyla

mine
- - -

Note: The yield for the direct reaction of salicylyl chloride to aurone (Entry 5) is not specified

in the available abstract, but the formation of the intermediate ketone is reported as the main

product.

Mandatory Visualizations
Reaction Scheme
Caption: Overall reaction for the synthesis of aurones.

Proposed Reaction Mechanism
Caption: Proposed mechanism for aurone synthesis.

Experimental Workflow
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To cite this document: BenchChem. [Application Notes and Protocols: Palladium-Catalyzed
Synthesis of Aurones from Salicylyl Chloride]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8492852#palladium-catalyzed-synthesis-of-
aurones-with-salicylyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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